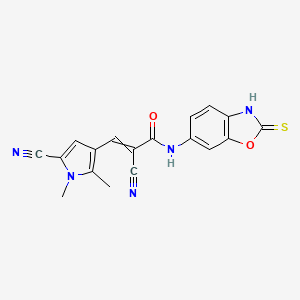

2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide

Beschreibung

This compound is a multifunctional enamide derivative featuring a pyrrole core substituted with cyano and methyl groups, conjugated to a benzoxazole moiety via a prop-2-enamide linker. The cyano substituents contribute to electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Eigenschaften

IUPAC Name |

2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O2S/c1-10-11(6-14(9-20)23(10)2)5-12(8-19)17(24)21-13-3-4-15-16(7-13)25-18(26)22-15/h3-7H,1-2H3,(H,21,24)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMMBEWQLQNSRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NC2=CC3=C(C=C2)NC(=S)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with cyanopyrrole, benzoxazole, and enamide derivatives reported in synthetic chemistry literature. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Heterocyclic Diversity: The target compound’s pyrrole-benzoxazole framework contrasts with pyran-pyrazole (11a) or pyrazole-thiophene (7b) systems. Pyrrole’s aromaticity and methyl/cyano substitution may improve metabolic stability compared to pyran or thiophene derivatives.

Electronic Effects: Dual cyano groups in the target compound and 11a increase electrophilicity, favoring nucleophilic attack or charge-transfer interactions. However, the sulfanyl group in the benzoxazole ring introduces additional nucleophilic character, balancing reactivity.

Synthetic Pathways: Analogous compounds (e.g., 11a, 7b) are synthesized via cyclocondensation of malononitrile or ethyl cyanoacetate with heterocyclic precursors in 1,4-dioxane/triethylamine . The target compound likely employs similar methods, with sulfur incorporation (e.g., elemental sulfur in 7b ) to form the benzoxazole-sulfanyl moiety.

Solubility and Stability :

- The sulfanyl group in the target compound may improve aqueous solubility compared to non-polar analogs like 11a . However, steric hindrance from methyl groups on the pyrrole ring could reduce solubility relative to smaller substituents (e.g., amino in 7b).

- Cyano groups enhance thermal stability, as seen in high-melting pyran derivatives (11a, 11b) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.